molecular formula C25H29NO4 B1254500 ancistroealaine B

ancistroealaine B

Cat. No. B1254500
M. Wt: 407.5 g/mol
InChI Key: NEXWIAAPMUHYEP-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ancistroealaine B is a natural product found in Ancistrocladus ealaensis with data available.

Scientific Research Applications

Bioactivity and Antiprotozoal Properties

Ancistroealaine B, a naphthylisoquinoline alkaloid, has been identified for its notable bioactivity. It was isolated from Ancistrocladus ealaensis and has shown significant in vitro activity against Leishmania donovani and Trypanosoma cruzi. These findings underscore its potential as a compound for developing treatments against protozoal infections (Bringmann, Hamm, Günther, Michel, Brun, & Mudogo, 2000).

Synthesis and Chemical Analysis

The chemical synthesis of this compound has been successfully accomplished, marking a significant step in understanding its structure and potential for medicinal use. The synthesis process, involving Suzuki coupling to construct the biaryl axis, has been instrumental in producing this compound, along with its atropo-diastereomer, ancistroealaine A. The synthesized compounds, particularly this compound, have demonstrated high antileishmanial activities, highlighting their therapeutic potential (Bringmann, Hamm, & Schraut, 2003).

Pharmacological Potential

The pharmacological promise of this compound extends to its antiprotozoal and antileukemic activities. Notably, Ancistectorine D, a compound closely related to this compound, has shown promising activities against Trypanosoma cruzi and Leishmania donovani. Furthermore, it has exhibited potent cytotoxic activities against human leukemia cells and multidrug-resistant tumor cells, indicating its broader therapeutic potential in oncology and infectious diseases (Bringmann, Seupel, Feineis, Zhang, Xu, Wu, Kaiser, Brun, Seo, & Efferth, 2016).

properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

4-[(1S,3S)-6,8-dimethoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-8-methoxy-6-methylnaphthalen-1-ol

InChI

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-19(27)25(17)20(10-13)28-4)24-18-11-14(2)26-15(3)23(18)21(29-5)12-22(24)30-6/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1

InChI Key

NEXWIAAPMUHYEP-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

synonyms

ancistroealaine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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